1,1,1,3,5,5,5-Heptamethyl trisiloxane

Vue d'ensemble

Description

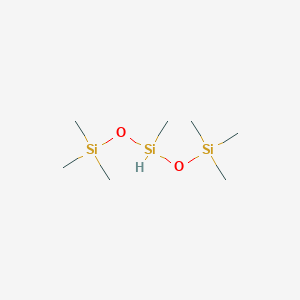

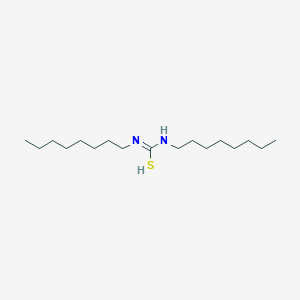

1,1,1,3,5,5,5-Heptamethyl trisiloxane is a useful research compound. Its molecular formula is C7H22O2Si3 and its molecular weight is 222.50 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1,1,3,5,5,5-Heptamethyl trisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3,5,5,5-Heptamethyl trisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Surfactant Synthesis and Properties :

- Used in synthesizing trisiloxane sulfate surfactants, showing good surface activity and penetration ability but low foaming power and foam stability (Chen Hong-ling, 2011).

- Gemini polyoxyethylene ether trisiloxane surfactants derived from it exhibit excellent surface tension reduction and improved hydrolytic stability across various pH levels (Chen Yao-bi, 2014).

Polymer and Thin Films :

- A derivative used in poly(3-butylthiophene) for surface segregated monolayers in polymer films, showing unique orientation and crystallinity properties (Fanji Wang et al., 2018).

- Liquid–crystalline perylene tetracarboxylic acid bisimide derivatives with it exhibit high electron mobility and solubility, suitable for spin-coating methods (M. Funahashi, A. Sonoda, 2012).

Thermodynamic Analysis in Surfactants :

- Studies on thermodynamic parameters of adsorption and micellization reveal its surfactant molecules' tendency to adsorb at the water-air interface, influenced by temperature (J. Karasiewicz, J. Krawczyk, 2020).

Synthesis Optimization :

- Optimization studies for synthesizing 1,1,1,3,5,5,5-heptamethyltrisiloxane, exploring reaction conditions and catalysts for improved yield (Gong Hong-shen, 2014).

Catalytic Hydrosilylation :

- Investigated for its role in the catalytic hydrosilylation reaction, particularly in improving process efficiency and catalyst separation (Magdalena Jankowska-Wajda et al., 2018).

Amphiphilic Properties and Applications :

- A trisiloxane surfactant with butynediol ethoxylate exhibits significant lower surface tension and potential as spreading agents in various industries (Guoyong Wang et al., 2014).

Use in Ionic Liquid Solvents :

- Ionic liquids incorporating 1,1,1,3,5,5,5-heptamethyltrisiloxane in hydrosilylation reactions enable catalyst reuse and cost-effectiveness (W. Zieliński et al., 2016).

Propriétés

IUPAC Name |

trimethyl-[methyl(trimethylsilyloxy)silyl]oxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H22O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWOFLWXQGHSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H22O2Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-67-8 | |

| Details | Compound: Trimethylsilyl-terminated polymethylsiloxane | |

| Record name | Trimethylsilyl-terminated polymethylsiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

222.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,5,5,5-Heptamethyl trisiloxane | |

CAS RN |

1873-88-7 | |

| Record name | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine](/img/structure/B7725036.png)